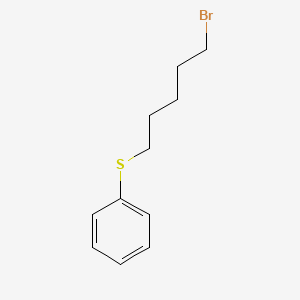

5-Phenylthiopentyl bromide

Description

Properties

CAS No. |

21782-59-2 |

|---|---|

Molecular Formula |

C11H15BrS |

Molecular Weight |

259.21 g/mol |

IUPAC Name |

5-bromopentylsulfanylbenzene |

InChI |

InChI=1S/C11H15BrS/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |

InChI Key |

NVQGCJGMBCHBBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCCCCCBr |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

5-Phenylthiopentyl bromide (CH₂CH₂CH₂CH₂CH₂Br with a phenylthio (-SPh) group at position 5) undergoes SN1 or SN2 mechanisms depending on the reaction conditions:

-

SN2 Reaction : The bromide ion acts as a leaving group, replaced by nucleophiles like water, alcohols, or amines. The phenylthio group’s electron-donating nature may stabilize the transition state, favoring substitution .

-

SN1 Reaction : Requires a polar solvent (e.g., water, ethanol) and occurs via carbocation formation. The phenylthio group’s resonance stabilization could influence carbocation stability .

Example Reaction :

Elimination (E2) Reactions

The bromide can undergo β-elimination to form an alkene:

-

The phenylthio group’s lone pairs may stabilize the transition state via hyperconjugation, facilitating elimination .

-

Reaction with a strong base (e.g., NaOH, KOtBu) in a polar aprotic solvent (e.g., THF) yields 5-phenylthiopentene .

Example Reaction :

Wittig Reaction

The bromide could theoretically participate in Wittig reactions with ylides to form alkenes, as seen in similar alkyl bromide reactions .

Redox Reactions (Sulfur Group)

The phenylthio (-SPh) group may undergo oxidation:

-

Oxidation to Sulfoxide : Using oxidizing agents like H₂O₂ or mCPBA.

-

Oxidation to Sulfone : Further oxidation of the sulfoxide.

These reactions do not involve the bromide but alter the compound’s electronic properties.

Table 1: Reaction Conditions and Mechanisms

| Reaction Type | Conditions | Product | Key Features |

|---|---|---|---|

| SN2 Substitution | Polar aprotic solvent, nucleophile (e.g., OH⁻) | 5-Phenylthiopentanol | Stabilized transition state by -SPh |

| E2 Elimination | Strong base (e.g., NaOH), high temperature | 5-Phenylthiopentene | Hyperconjugation via -SPh |

| Grignard Formation | Mg metal, ether solvent | Grignard reagent | Requires inert conditions; sulfur may hinder Mg activation |

Table 2: Biological Activity Insights

| Compound Feature | Impact on Reactivity | Source |

|---|---|---|

| Phenylthio group (-SPh) | Electron-donating, stabilizes transition states | |

| Bromide leaving group | Facilitates substitution/elimination |

Research Findings

-

Phenylthio Substituent Effects : The -SPh group’s electron-donating nature enhances nucleophilic substitution and stabilization of intermediates (e.g., carbocations, transition states) .

-

Elimination Favored : The bulky -SPh group may hinder SN2 but promote E2 due to stabilization of the transition state .

-

Synthesis Analogies : Similar phenylthio-containing compounds (e.g., 5-phenylthiopentyl derivatives) are explored in antimalarial drug development, highlighting the group’s bioactivity relevance .

Comparison with Similar Compounds

Limitations of the Provided Evidence

None of the sources explicitly mention 5-Phenylthiopentyl bromide. The closest related compounds discussed are:

- Sepantronium bromide (YM-155) : An anticancer agent with a complex structure (C₂₀H₁₉BrN₄O₃) and specific biological activity targeting survival proteins .

- Methyl bromide : A volatile fumigant with acute toxicity and environmental concerns .

- Rocuronium/Vecuronium bromide : Neuromuscular blocking agents used in anesthesia .

These compounds differ significantly in structure, function, and applications from the requested 5-Phenylthiopentyl bromide , which likely contains a phenylthio group and a five-carbon alkyl chain terminated by a bromide.

Proposed Framework for Comparison

If data were available, a comparative analysis would require the following parameters:

Recommendations for Further Study

To address the lack of

Database Searches : Consult chemical databases (e.g., PubChem, Reaxys) for physicochemical and biological data.

Synthetic Studies : Investigate alkylation reactions involving 5-Phenylthiopentyl bromide and compare yields/kinetics with other bromides.

Toxicity Profiling : Conduct in vitro assays (e.g., IC₅₀ in cancer cells) to assess biological activity relative to Sepantronium bromide.

Q & A

Q. What are the recommended synthetic routes for 5-phenylthiopentyl bromide, and how can purity be optimized?

- Methodological Answer : 5-Phenylthiopentyl bromide can be synthesized via nucleophilic substitution reactions, such as the reaction of 5-phenylthiopentanol with hydrobromic acid (HBr) under controlled conditions. Solvent choice (e.g., ether or acetic acid) significantly impacts yield and purity, as demonstrated in analogous bromide syntheses . Purification typically involves recrystallization using non-polar solvents or column chromatography with silica gel. Purity verification should include melting point analysis and gas chromatography (GC) to detect residual solvents or byproducts .

Q. What spectroscopic techniques are essential for characterizing 5-phenylthiopentyl bromide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the structure by identifying protons on the phenyl and pentyl-thio groups. For example, the aromatic protons resonate at δ 7.2–7.5 ppm, while the methylene groups adjacent to sulfur and bromine appear downfield (δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., expected [M] at m/z ~257 for CHBrS).

- IR Spectroscopy : Key peaks include C-Br stretching (~600 cm) and aromatic C-H stretches (~3050 cm) .

Q. What safety protocols are critical when handling 5-phenylthiopentyl bromide?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors, as bromides can cause respiratory irritation .

- Ventilation : Ensure technical exhaust systems are operational; if unavailable, use respirators with A1 filters (EN 143 standard) for particulates and organic vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite .

Advanced Research Questions

Q. How can conflicting data on reaction yields with 5-phenylthiopentyl bromide in alkylation reactions be resolved?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or competing side reactions (e.g., elimination). Systematic optimization involves:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions.

- Kinetic Studies : Monitor reaction progress via H NMR or GC to detect intermediates or byproducts. For example, ether solvents may suppress SN2 pathways compared to polar aprotic solvents .

- Computational Modeling : Use DFT calculations to predict transition-state energies and selectivity .

Q. How does bromide ion release influence reaction kinetics in nucleophilic substitutions involving 5-phenylthiopentyl bromide?

- Methodological Answer : Bromide ions can act as competitive nucleophiles or stabilize intermediates. To study this:

- Ion Chromatography : Quantify Br release over time using anion-exchange columns.

- Rate Law Determination : Compare reaction rates in the presence of added NaBr to assess inhibition effects.

- Phase-Transfer Catalysis (PTC) : Employ catalysts like tetrabutylammonium bromide to enhance reactivity in biphasic systems, as seen in analogous Grignard reactions .

Q. What strategies mitigate decomposition of 5-phenylthiopentyl bromide under varying storage conditions?

- Methodological Answer :

- Stability Testing : Use accelerated aging studies (e.g., 40°C/75% RH) with HPLC monitoring to track degradation.

- Light Sensitivity : Store in amber glass under inert gas (N/Ar) to prevent photolytic cleavage of C-Br bonds.

- Moisture Control : Add molecular sieves (3Å) to storage containers, as hydrolysis to 5-phenylthiopentanol is a common degradation pathway .

Q. How can crystallographic data resolve discrepancies in reported melting points for 5-phenylthiopentyl bromide?

- Methodological Answer : Polymorphism or impurities may cause variability. Use:

- Differential Scanning Calorimetry (DSC) : Identify melting transitions and phase changes.

- X-Ray Diffraction (XRD) : Compare crystal structures with literature data. For example, analogous bromides like benzyl bromide show distinct lattice parameters depending on purity .

- Thermogravimetric Analysis (TGA) : Rule out solvent retention or decomposition during heating.

Data Contradiction Analysis Framework

- Hypothesis Testing : Formulate competing hypotheses (e.g., "Impurities lower melting points") and validate via controlled experiments (e.g., recrystallization vs. crude product analysis) .

- Statistical Validation : Apply t-tests or ANOVA to compare datasets, ensuring sample sizes meet power requirements.

- Literature Benchmarking : Cross-reference with structurally similar bromides (e.g., 3-thienyl bromide ) to identify trends in physicochemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.